2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of hydroxyl and methylphenyl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxylphenyl and methylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and methylphenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethyl alcohol: Known for its antioxidant properties and used in various applications.
2-Hydroxy-1-(4-hydroxyphenyl)ethanone: Another compound with hydroxyl groups, used in organic synthesis and research.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar in structure, with applications in chemical research.
Uniqueness
2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique quinazolinone core and the combination of hydroxyl and methylphenyl groups
Properties
Molecular Formula |
C23H18N2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18N2O2/c1-16-6-2-5-9-21(16)25-22(15-12-17-10-13-18(26)14-11-17)24-20-8-4-3-7-19(20)23(25)27/h2-15,26H,1H3/b15-12+ |
InChI Key |
PQUZIARZYGKQEF-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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